Homotaurine N,N-Diacetic Acid

Description

Contextualization within Aminosulfonic Acid Derivatives

Aminosulfonic acids are a class of organic compounds characterized by the presence of both an amino group (-NH₂) and a sulfonic acid group (-SO₃H). atamanchemicals.comgeorganics.sk A prominent example from this family is homotaurine, or 3-aminopropane-1-sulfonic acid, a natural substance found in certain species of red algae. wikipedia.orgfrontiersin.org Homotaurine is an analogue of the more widely known taurine (B1682933), differing by an additional carbon atom in its chain. wikipedia.org

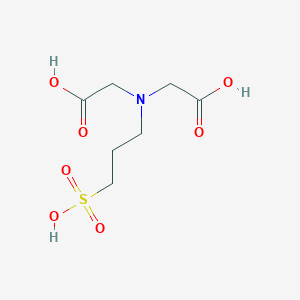

Homotaurine N,N-diacetic acid is a synthetic derivative of homotaurine. Its structure is modified by the replacement of the two hydrogen atoms on the amino group with two acetic acid (-CH₂COOH) groups. This transformation results in a multifunctional molecule that integrates the sulfonic acid moiety of its parent with the dual carboxylate arms characteristic of aminopolycarboxylic acids. This unique combination of functional groups is central to its chemical behavior and potential utility.

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2-[carboxymethyl(3-sulfopropyl)amino]acetic acid | echemi.com |

| Molecular Formula | C₇H₁₃NO₇S | echemi.comscbt.com |

| Molecular Weight | 255.25 g/mol | echemi.comscbt.com |

| CAS Number | 134152-15-1 | echemi.comscbt.com |

Interdisciplinary Relevance and Research Trajectories

While research on the parent compound homotaurine has extensively focused on its neuroprotective properties, including its role as a GABA receptor agonist and its investigation in Alzheimer's disease clinical trials, the research trajectory for this compound is projected to be different. wikipedia.orgalzdiscovery.org The structural addition of the N,N-diacetic acid functional group strongly suggests that its primary function is that of a chelating agent.

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it within a stable, water-soluble complex. This function is characteristic of other N,N-diacetic acid compounds, such as Methylglycine N,N-diacetic acid (MGDA). matcochemicals.comnouryon.comkrwater.com MGDA is recognized as a powerful and biodegradable chelating agent used to replace phosphates in a variety of applications. matcochemicals.commatcochemicals.com

Based on this structural analogy, the interdisciplinary relevance and research trajectories for this compound are likely to include:

Industrial and Household Applications: Similar to MGDA, it could be investigated as a builder in detergents to bind calcium and magnesium ions, thereby preventing scale and enhancing cleaning efficiency in hard water. matcochemicals.commatcochemicals.com Its potential use extends to industrial water treatment as a scale and corrosion inhibitor. matcochemicals.com

Analytical Chemistry: The ability to chelate metal ions makes it a candidate for use in analytical methods, such as complexometric titrations or as a masking agent to prevent interference from metal ions in various assays.

Agriculture: It could serve as a chelating agent for micronutrients in fertilizers, potentially improving their solubility and bioavailability to plants. matcochemicals.commatcochemicals.com

Biomedical Research: In the biomedical field, chelating agents are used to control metal ion concentrations in biological systems. While its parent, homotaurine, has shown benefits in models of aging and neurodegenerative diseases like Parkinson's, the derivative's role would likely be different, focusing on mitigating the effects of toxic metal ions or modulating metalloenzyme activity. mdpi.com The presence of the sulfonate group may confer unique solubility and biological interaction properties compared to other chelators like EDTA.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[carboxymethyl(3-sulfopropyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7S/c9-6(10)4-8(5-7(11)12)2-1-3-16(13,14)15/h1-5H2,(H,9,10)(H,11,12)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYENWLQMKHLYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158575 | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134152-15-1 | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134152151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diacetylhomotaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Homotaurine N,n Diacetic Acid

Strategies for N,N-Diacetylation of the Homotaurine Moiety

The core transformation in the synthesis of Homotaurine N,N-diacetic acid is the N,N-diacetylation (or more accurately, N,N-dicarboxymethylation) of the primary amino group of homotaurine. This is typically achieved by reacting homotaurine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group.

A common and direct method involves the reaction of homotaurine with two equivalents of an α-haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity, and also for neutralizing the hydrohalic acid byproduct formed during the reaction. The reaction proceeds via a nucleophilic substitution mechanism.

The general reaction scheme is as follows:

H₂N-(CH₂)₃-SO₃H + 2 X-CH₂-COOH + Base → (HOOC-CH₂-)₂N-(CH₂)₃-SO₃H

Where X represents a halogen (Br or Cl).

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products. Inorganic bases such as sodium hydroxide, potassium hydroxide, or sodium carbonate are frequently employed in aqueous media. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine.

Table 1: Representative Conditions for N,N-Dicarboxymethylation of Primary Amines

| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) |

| Bromoacetic Acid | Sodium Hydroxide | Water | 60-80 | 4-8 |

| Chloroacetic Acid | Potassium Hydroxide | Water/Ethanol | 70-90 | 6-12 |

| Ethyl Bromoacetate | Sodium Carbonate | Dimethylformamide (DMF) | 25-50 | 12-24 |

Note: This table presents illustrative conditions based on general procedures for the N,N-dicarboxymethylation of primary amines and would require optimization for the specific synthesis of this compound.

An alternative strategy involves the use of α-haloacetic acid esters, such as ethyl bromoacetate, followed by hydrolysis of the resulting diester. This two-step approach can sometimes offer better control over the reaction and easier purification of the intermediate. The reaction with the ester is typically carried out in an organic solvent in the presence of a non-nucleophilic base.

Advanced Synthetic Routes to this compound and its Precursors

One established method involves the reaction of 3-aminopropanol with a sulfonating agent. For instance, 3-aminopropanol can be converted to 3-bromopropylamine hydrobromide, which is then reacted with sodium sulfite to yield homotaurine. cdnsciencepub.com

Another common approach utilizes the ring-opening of 1,3-propane sultone with ammonia. This reaction is generally high-yielding and provides a direct route to the homotaurine structure. The reaction is typically performed in a suitable solvent such as dioxane or tetrahydrofuran.

More advanced and versatile syntheses of homotaurine and its substituted analogs have also been reported. One such method involves the Michael addition of thioacetic acid to α,β-unsaturated nitriles, followed by reduction of the nitrile group and oxidation of the thioacetate to the sulfonic acid. thieme-connect.comthieme-connect.comresearchgate.net This modular approach allows for the introduction of substituents on the carbon backbone of homotaurine.

Table 2: Comparison of Synthetic Routes to Homotaurine

| Starting Material | Key Reagents | Advantages | Disadvantages |

| 3-Aminopropanol | HBr, Na₂SO₃ | Readily available starting material | Multi-step process |

| 1,3-Propane Sultone | Ammonia | High yield, direct route | Sultones can be potent alkylating agents |

| Acrylonitrile | Thioacetic Acid, LiAlH₄, Oxidizing Agent | Versatile for analog synthesis | Multi-step, requires handling of hazardous reagents |

Once homotaurine is synthesized, the N,N-diacetylation can be carried out as described in the previous section to afford the final product, this compound.

Derivatization and Functionalization Approaches for Analog Development

The presence of three acidic functional groups (one sulfonic acid and two carboxylic acids) and a tertiary amine in this compound offers multiple sites for chemical modification to develop a library of analogs with diverse properties.

The carboxylic acid groups can be converted into a variety of functional groups, such as esters, amides, or acid chlorides. Esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acids (e.g., using carbodiimides) and then reacting with a primary or secondary amine.

The sulfonic acid group is generally less reactive but can be converted into sulfonyl chlorides, which are versatile intermediates for the synthesis of sulfonamides and sulfonic esters.

Furthermore, the tertiary amine can potentially be quaternized by reaction with an alkyl halide to form a quaternary ammonium salt, which would introduce a permanent positive charge into the molecule.

Table 3: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Potential Product |

| Carboxylic Acids | Esterification | Alcohol, Acid Catalyst | Diester Derivative |

| Carboxylic Acids | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Diamide Derivative |

| Sulfonic Acid | Sulfonyl Chloride Formation | Thionyl Chloride or PCl₅ | Sulfonyl Chloride Intermediate |

| Tertiary Amine | Quaternization | Alkyl Halide | Quaternary Ammonium Salt |

These derivatization strategies allow for the systematic modification of the physicochemical properties of this compound, such as its polarity, charge distribution, and steric bulk, which is essential for structure-activity relationship studies in various research applications.

Advanced Analytical Characterization of Homotaurine N,n Diacetic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of a molecule like Homotaurine N,N-Diacetic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would be used to confirm the carbon-hydrogen framework. Analysis of chemical shifts, coupling constants, and through-space correlations (e.g., NOESY) would allow for a complete assignment of all protons and carbons and provide insights into the molecule's preferred three-dimensional shape or conformation. Furthermore, quantitative NMR (qNMR) could be employed to assess the purity of a sample against a certified reference standard.

No specific ¹H or ¹³C NMR spectral data, assignments, or conformational studies for this compound are available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is used to confirm its elemental composition. For this compound (C₇H₁₃NO₇S), HRMS would verify the exact mass corresponding to this formula. Tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecule and analyzing the resulting pieces to further confirm its structure. This fragmentation pattern serves as a fingerprint for the compound.

While the nominal molecular weight is known to be 255.25, specific HRMS data and detailed fragmentation analysis for this compound have not been published.

Chromatographic and Electrophoretic Quantification in Complex Matrices

These techniques are essential for separating a target compound from other substances in a complex mixture (like biological fluids or environmental samples) and measuring its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS and LC-MS/MS are powerful techniques for quantifying non-volatile compounds in complex samples. A liquid chromatograph first separates the components of a mixture, which are then detected by a mass spectrometer. For this compound, a specific method would need to be developed, defining parameters such as the type of chromatographic column, the mobile phase composition, and the mass spectrometer settings (e.g., specific parent and fragment ions to monitor).

No validated LC-MS or LC-MS/MS methods for the specific quantification of this compound in any matrix have been reported in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

GC-MS is suitable for compounds that are volatile or can be made volatile through a chemical reaction (derivatization). Given the structure of this compound, which contains acidic and amine groups, it is non-volatile. Therefore, a derivatization step to convert these functional groups into less polar, more volatile ones would be necessary before GC-MS analysis.

There are no published GC-MS methods involving volatile derivatives of this compound.

Capillary Electrophoresis (CE) and Related Separations

Capillary Electrophoresis separates molecules based on their size and charge. As an amphoteric compound containing both acidic (carboxylic acids, sulfonic acid) and basic (amine) groups, this compound is an ideal candidate for CE analysis. The separation would be influenced by the pH of the buffer used. Coupling CE with a mass spectrometer (CE-MS) would provide high selectivity and sensitivity for its quantification.

No studies utilizing Capillary Electrophoresis for the separation or quantification of this compound were found.

Method Validation and Analytical Performance Parameters

Method validation is a critical process in analytical chemistry that demonstrates the suitability of a developed analytical method for its intended purpose. For a compound such as this compound, any quantitative method would need to be validated according to guidelines from bodies like the International Council for Harmonisation (ICH). This ensures the reliability, reproducibility, and accuracy of the analytical results.

The validation process would involve assessing several key performance parameters. While specific data for this compound is not available, the table below conceptualizes the typical parameters that would be evaluated, based on methods for similar compounds like homotaurine. nih.govmdpi.com

Table 1: Conceptual Analytical Performance Parameters for a Hypothesized this compound Assay

| Parameter | Description | Typical Acceptance Criteria |

| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery studies. | Recovery within 80-120% |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day %RSD) < 15%Intermediate Precision (Inter-day %RSD) < 15% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities or matrix components. | No interference from blank or placebo at the analyte's retention time. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | %RSD of results should remain low under varied conditions (e.g., pH, mobile phase composition). |

This table is illustrative and based on general validation principles and data for the related compound, homotaurine. RSD refers to Relative Standard Deviation.

Chemical Derivatization Strategies for Enhanced Analytical Detection

This compound possesses multiple functional groups—a sulfonic acid and two carboxylic acids—that make it highly polar and non-volatile, posing challenges for certain analytical techniques, particularly gas chromatography (GC). Furthermore, it lacks a strong chromophore, which would result in poor sensitivity for UV-Vis detection in high-performance liquid chromatography (HPLC). Chemical derivatization is a strategy used to modify the chemical structure of an analyte to make it more suitable for analysis, enhancing volatility for GC or improving detectability for LC.

Given the structure of this compound, several derivatization strategies could be employed:

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The primary goal for GC analysis is to increase the volatility of the analyte by masking the polar functional groups.

Silylation: This is a common derivatization technique for compounds with active hydrogens, such as those in carboxylic and sulfonic acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic protons with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netnih.gov This process converts the non-volatile acid into a volatile silyl (B83357) ester, which is amenable to GC analysis.

Esterification/Alkylation: The carboxylic acid and sulfonic acid groups can be converted to their corresponding esters (e.g., methyl or butyl esters). nih.govnih.gov This is often achieved using reagents like BF₃/butanol or by reaction with an alkylating agent. nih.gov Esterification reduces the polarity and increases the volatility of the compound.

For High-Performance Liquid Chromatography (HPLC) Analysis:

For HPLC, derivatization is primarily used to introduce a fluorescent or UV-absorbing tag to the molecule, thereby significantly enhancing detection sensitivity.

Fluorescent Tagging: Since this compound contains a secondary amine (assuming it is derived from homotaurine), reagents that react with amines to form fluorescent products could be used. However, the N,N-disubstitution with acetic acid groups would preclude reaction with amine-specific reagents like ortho-phthalaldehyde (OPA) or fluorescamine, which require a primary amine. nih.govmdpi.comresearchgate.net Derivatization would therefore need to target the carboxylic acid groups.

Carboxylic Acid Derivatization: Reagents such as Dimethylaminophenacyl Bromide (DmPABr) can be used to derivatize carboxylic acids. longdom.org This reaction introduces a group that not only enhances UV or fluorescence detection but can also reverse the charge of the molecule, which may improve chromatographic retention and mass spectrometric ionization. longdom.org

Table 2: Potential Derivatization Strategies for this compound

| Analytical Technique | Functional Group Targeted | Derivatization Strategy | Common Reagent(s) | Purpose |

| GC-MS | Carboxylic Acids, Sulfonic Acid | Silylation | BSTFA, MSTFA | Increase volatility, improve thermal stability |

| GC-MS | Carboxylic Acids, Sulfonic Acid | Esterification / Alkylation | BF₃/Butanol, Alkyl Halides | Increase volatility |

| HPLC-FLD/UV | Carboxylic Acids | Fluorescent/UV Tagging | DmPABr | Enhance detection sensitivity, improve chromatography |

This table presents hypothetical strategies based on the compound's functional groups, as direct derivatization methods for this compound are not documented in the reviewed literature.

Computational and Theoretical Investigations of Homotaurine N,n Diacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of Homotaurine N,N-Diacetic Acid. These calculations solve the Schrödinger equation for the molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be applied to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. arabjchem.orgmdpi.com The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations would also be employed to compute various molecular descriptors that provide a deeper understanding of its reactivity. These descriptors include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value (Hypothetical) | Significance |

| Optimized Ground State Energy | -1025.7 Hartree | Indicates the molecule's stability. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.5 Debye | Influences solubility and intermolecular interactions. |

This table is interactive. Click on the headers to learn more about each property.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. arxiv.org For a molecule like this compound, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain more accurate electronic energies and to benchmark the results from DFT calculations. arabjchem.org These methods are computationally more intensive but can provide a more precise description of electron correlation effects, which are important for accurately predicting molecular properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For this compound, MD simulations would be crucial for exploring its conformational landscape and understanding how it interacts with its environment, such as water molecules or biological macromolecules.

By simulating the molecule's dynamics, researchers can identify its most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might bind to a receptor, as its shape and flexibility are key determinants of its biological activity. MD simulations can reveal the formation of intramolecular hydrogen bonds and how the molecule's different functional groups (the sulfonic acid and diacetic acid moieties) orient themselves in solution.

Molecular Modeling of Ligand-Receptor/Ion Interactions

Molecular modeling techniques are essential for predicting how this compound might interact with a biological target, such as a protein receptor or a metal ion. nih.govresearchgate.net These studies often begin with molecular docking, which predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. mdpi.com

Following docking, more sophisticated calculations can be performed to estimate the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, which is a measure of the strength of the interaction between the ligand and its target. thequantuminsider.complos.org These calculations break down the binding energy into its constituent parts, such as electrostatic interactions, van der Waals forces, and solvation effects, providing a detailed picture of the forces driving the binding event.

Table 2: Hypothetical Binding Energy Components for this compound with a Target Protein

| Energy Component | Calculated Value (kcal/mol) (Hypothetical) | Contribution to Binding |

| Van der Waals Energy | -35.2 | Favorable shape complementarity. |

| Electrostatic Energy | -45.8 | Strong ionic and hydrogen bond interactions. |

| Solvation Energy | +50.5 | Unfavorable, due to desolvation of polar groups. |

| Total Binding Free Energy (ΔG) | -30.5 | Overall strong and favorable binding. |

This table is interactive. Explore the different energy components that contribute to the binding affinity.

The local environment around a molecule can significantly influence its properties and interactions. Microsolvation models, where a small number of explicit solvent molecules are included in a quantum chemical calculation, can provide a more accurate picture of the direct interactions between this compound and the surrounding solvent.

Furthermore, the protonation state of the acidic and basic groups in this compound will be highly dependent on the pH of the environment. Computational methods can be used to predict the pKa values of these groups. Understanding the dominant protonation state at physiological pH is critical, as the charge of the molecule will profoundly affect its ability to cross membranes and interact with biological targets. nih.gov

Chelation Chemistry Modeling and Speciation Studies

Following extensive and targeted searches of scientific literature, chemical databases, and patent repositories, it has been determined that there is a significant lack of publicly available scientific data on the chelation chemistry of this compound. While the compound, also known by its CAS number 134152-15-1, is commercially available, detailed computational and theoretical investigations into its metal ion complexation appear to be limited or unpublished in accessible domains. glentham.comscbt.com

The parent compound, homotaurine (also known as tramiprosate), has been investigated for its potential therapeutic effects, particularly in Alzheimer's disease, where metal ion chelation is a relevant mechanism of action for some compounds. mdpi.comresearchgate.netarchivesofmedicalscience.comresearchgate.net However, the addition of the N,N-diacetic acid groups fundamentally alters the molecule's structure and chelating properties, making direct extrapolation of data from homotaurine to this compound scientifically unsound.

For context, research on analogous aminopolycarboxylate chelating agents, such as L-glutamic-N,N-diacetic acid (GLDA) and ethylenediamine-N,N'-diacetic acid (EDDA), reveals the complexity of chelation chemistry. thwater.net Studies on these related compounds involve determining protonation constants and stability constants with various metal ions. europa.eu These investigations typically require experimental techniques like potentiometry to yield the thermodynamic data necessary for modeling. europa.eu

Unfortunately, no such specific experimental data or computational modeling results were found for this compound.

Metal Ion Complexation Thermodynamics and Kinetics

Detailed research findings, including thermodynamic parameters (such as enthalpy and entropy changes) and kinetic data (such as rates of complex formation and dissociation) for the complexation of metal ions by this compound, are not available in the reviewed scientific literature. The generation of a data table for these properties is therefore not possible.

Selectivity and Stability Constants of Metal Chelates

Similarly, there is no published data regarding the selectivity of this compound for different metal ions or the stability constants (log K) of the metal chelates it would form. Stability constants are crucial for understanding the strength of the interaction between a ligand and a metal ion and for predicting the speciation of the complex in solution. researchgate.netiaea.org Without experimental determination, any discussion on this topic would be purely speculative. Consequently, a data table of stability constants cannot be provided.

Structure Activity Relationship Sar Studies of Homotaurine N,n Diacetic Acid and Analogs

Systematic Modifications of the Homotaurine Backbone for Enhanced Activity

To probe the SAR of homotaurine, researchers have explored various systematic modifications beyond simple N-substitution. These changes to the core carbon backbone are intended to refine the molecule's conformation and introduce new interactions with biological targets.

Substitution on the Carbon Backbone: Studies have reported the synthesis of 1-substituted and 2-substituted homotaurine analogs. researchgate.netresearchgate.net Introducing substituents at these positions can explore steric and electronic requirements of the target binding sites. For example, adding hydrophobic groups could enhance binding to hydrophobic pockets in a target protein.

Conformational Constraint: To understand the optimal three-dimensional shape for activity, conformationally constrained analogs have been synthesized. One approach involves inserting a cyclopropyl (B3062369) ring into the backbone to create rigid structures, such as cis- and trans-2-aminomethylcyclopropane-1-sulfonic acids. researchgate.net These rigid analogs are valuable pharmacological tools for studying receptor subtypes, as they lock the distance and orientation between the amino and sulfonic acid groups.

N,N-Disubstitution: The synthesis of N,N-disubstituted homotaurines has been described as a general route for creating diverse analogs. researchgate.netresearchgate.net This allows for the introduction of various functional groups to modulate properties like solubility, lipophilicity, and target affinity.

These systematic modifications are crucial for building a comprehensive SAR model, which can then guide the design of more potent and selective compounds.

Table 2: Examples of Systematic Modifications of the Homotaurine Scaffold

| Modification Type | Example | Purpose of Modification | Reference(s) |

| 1-Substitution | 1-Substituted Homotaurines | To probe steric and electronic effects at the C1 position. | researchgate.net |

| Conformational Constraint | cis/trans-2-(Aminomethyl)cyclopropane-1-sulfonic acids | To restrict molecular flexibility and study the active conformation for receptor binding. | researchgate.net |

| N,N-Disubstitution | General N,N-disubstituted homotaurines | To introduce diverse functional groups to modulate pharmacokinetics and pharmacodynamics. | researchgate.netresearchgate.net |

Influence of Stereochemistry and Substituent Effects on Molecular Efficacy

The three-dimensional arrangement of atoms (stereochemistry) and the nature of chemical substituents are critical determinants of a molecule's biological efficacy. For homotaurine analogs, these factors dictate how well the molecule can interact with its intended biological targets.

Stereochemistry: When substitutions create chiral centers on the homotaurine backbone, the resulting stereoisomers (e.g., R and S enantiomers) can exhibit vastly different biological activities. This is because biological targets like receptors and enzymes are themselves chiral and will interact preferentially with one isomer. Research into the synthesis of disubstituted homotaurines has led to the creation of distinct syn and anti diastereomers, the specific configurations of which were confirmed using advanced analytical techniques. researchgate.net The development of separate cis and trans isomers of cyclopropane-based homotaurine analogs further highlights the importance of spatial geometry for pharmacological investigation. researchgate.net

Substituent Effects: The electronic and steric properties of substituents can dramatically alter a molecule's activity.

Electronic Effects: Introducing electron-withdrawing or electron-donating groups can change the pKa of the amine and acid moieties, affecting the molecule's ionization state and its ability to form hydrogen bonds or ionic interactions.

Steric Effects: The size and shape of a substituent (steric bulk) can influence whether a molecule can physically fit into a binding site. For example, the synthesis of 1,1-disubstituted homotaurines was attempted but failed due to steric hindrance, demonstrating the physical limits of modification for this scaffold. researchgate.net

A comprehensive SAR study systematically varies substituents—for example, from small alkyl groups to bulky aromatic rings—to map the topology of the target's binding site and optimize interactions.

Table 3: Principles of Stereochemistry and Substituent Effects in Drug Design

| Principle | Description | Relevance to Homotaurine Analogs |

| Chirality | The "handedness" of a molecule. Enantiomers (R/S) can have different activities. | Substituted homotaurine analogs with chiral centers would require separation and individual testing to identify the more active isomer. |

| Geometric Isomerism | The spatial arrangement of substituents around a rigid structure (e.g., a double bond or ring). | cis and trans isomers of conformationally constrained analogs allow for precise probing of receptor geometry. researchgate.net |

| Electronic Effects | How a substituent influences the electron density of the molecule. | Affects the strength of ionic and hydrogen bonds critical for target binding. |

| Steric Effects | The influence of a substituent's size and shape on molecular interactions. | Determines whether the analog can fit into the target binding site and can be a limiting factor in synthesis. researchgate.net |

Rational Design of Derivatives Based on SAR Insights

Rational drug design is an iterative process that uses the knowledge gained from SAR studies to create new molecules with improved properties. nih.govrsc.org This approach avoids random screening by making targeted, hypothesis-driven modifications.

The insights gained from modifying the homotaurine scaffold can inform the rational design of new derivatives:

Identify Key Pharmacophores: Initial studies identify the essential functional groups for activity. For homotaurine, the amino and sulfonic acid groups and the three-carbon spacer are the core pharmacophore for its known activities.

Generate SAR Data: Systematic modifications, as described above, reveal which parts of the molecule can be altered and how these changes affect activity. For instance, the finding that certain N-substitutions on homotaurine failed to improve anti-amyloid activity would guide future efforts away from that position for that specific goal. mdpi.com

Formulate a Hypothesis: Based on SAR data, a hypothesis is formed. For example, if adding a small hydrophobic group at the C1 position increases potency, the hypothesis might be that this group interacts with a hydrophobic pocket on the target.

Design and Synthesize New Analogs: New molecules are designed to test the hypothesis. This could involve creating a series of analogs with different hydrophobic groups at C1 to find the optimal size and shape. The development of prodrugs, such as valiltramiprosate (a valine-conjugated version of homotaurine), is another rational design strategy aimed at improving pharmacokinetic properties like oral bioavailability.

In the context of Homotaurine N,N-Diacetic Acid, a rational design cycle would first involve its synthesis and biological characterization. If it were found to have poor BBB permeability but potent metal-chelating activity, a subsequent design might focus on creating a prodrug version to improve brain penetration while retaining the chelating moiety. This continuous cycle of design, synthesis, and testing is fundamental to modern drug discovery.

Mechanistic Investigations of Homotaurine N,n Diacetic Acid

Molecular and Cellular Mechanisms of Action

Interaction with Neurotransmitter Systems (e.g., GABAergic modulation)

Homotaurine is recognized as a functional agonist of the GABA-A receptor (GABA-AR), acting as a GABA mimetic. frontiersin.orgfrontiersin.org Its molecular structure resembles that of the inhibitory neurotransmitter GABA, allowing it to interact with its receptors. wikipedia.orgfrontiersin.org Research indicates that homotaurine is a potent GABA mimetic, demonstrating a high affinity for GABA-A receptors. frontiersin.orgnih.gov One study in murine cerebellar granule cells found that homotaurine evoked GABA-A receptor-mediated currents with a half-maximal effective concentration (EC50) of 0.4 μM, which is approximately 10 times more potent than GABA itself (EC50 of 3.7 μM). frontiersin.org

Furthermore, homotaurine displaces the high-affinity GABA-A receptor ligand [3H]muscimol with a half-maximal inhibitory concentration (IC50) of 0.16 μM. nih.gov While its primary action is on GABA-A receptors, some studies have also reported it to be a partial agonist at GABA-B receptors, where it can act as an antagonist by displacing full agonists like baclofen. wikipedia.org This GABAergic activity is considered crucial for its neuroprotective effects and its ability to modulate glial function towards an anti-inflammatory state. nih.govfrontiersin.org The ability of homotaurine to cross the blood-brain barrier allows it to exert these effects within the central nervous system. frontiersin.orgnih.gov

Modulation of Protein Aggregation Processes (e.g., Amyloid-β)

A key mechanism of homotaurine is its ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a central event in the pathology of Alzheimer's disease. frontiersin.orgmdpi.comnih.gov Homotaurine binds to soluble Aβ peptides, particularly the Aβ42 isoform, and stabilizes them in a non-fibrillar conformation. frontiersin.orgmedchemexpress.com This interaction prevents the misfolding and subsequent aggregation of Aβ into neurotoxic oligomers and insoluble fibrils that form amyloid plaques. frontiersin.orgnih.gov

The proposed mechanism involves homotaurine interfering with the conformational transition of Aβ from a random-coil to a β-pleated sheet structure, which is prone to aggregation. frontiersin.org By preventing the formation of these toxic Aβ species, homotaurine provides neuroprotection against Aβ-induced neurotoxicity. frontiersin.orgnih.govsemanticscholar.org Studies have demonstrated that homotaurine effectively reduces the concentration of soluble Aβ in cerebrospinal fluid and limits the deposition of amyloid plaques in the brain. nih.gov The inhibition of Aβ oligomer formation and elongation is a primary therapeutic action attributed to the compound. frontiersin.orgfrontiersin.orgnih.gov

| Research Finding on Aβ Modulation | Experimental Model | Reference |

| Inhibits formation of neurotoxic Aβ oligomers and misfolding processes. | General research finding. | nih.gov |

| Binds to soluble Aβ and maintains it in a non-fibrillar form. | In vitro studies. | medchemexpress.com |

| Reduces oligomeric and fibrillar (plaque) amyloid. | Preclinical and clinical studies. | frontiersin.org |

| Suppresses Aβ peptide aggregation in a concentration-dependent manner. | Kinetic experiments with Aβ peptide solution. | nih.gov |

| Selectively and fully inhibits the formation of Aβ42 oligomers. | Human study. | wikipedia.org |

Anti-inflammatory Pathways and Cytokine Modulation

Homotaurine exhibits significant anti-inflammatory properties, which are linked to its GABAergic activity and its ability to modulate cytokine profiles. frontiersin.orgfrontiersin.org GABA-mediated mechanisms are known to suppress the inflammatory responses of microglia and astrocytes. frontiersin.orgnih.gov Clinical and preclinical studies have shown that homotaurine treatment can alter the balance of pro-inflammatory and anti-inflammatory cytokines.

In studies involving patients with amnestic mild cognitive impairment (aMCI), homotaurine supplementation led to a significant decrease in the serum levels of the pro-inflammatory cytokine Interleukin-18 (IL-18). researchgate.netnih.govnih.gov This reduction in IL-18 was associated with improved episodic memory performance. researchgate.netnih.gov Conversely, homotaurine treatment has been shown to increase the levels of the anti-inflammatory cytokines IL-10 and IL-33. nih.govfrontiersin.org The increase in these cytokines also correlated with enhanced episodic memory. nih.govfrontiersin.org In mouse models of multiple sclerosis, homotaurine treatment was found to inhibit autoreactive Th17 and Th1 responses while increasing IL-10-secreting T cell responses. nih.govresearchgate.net

| Cytokine | Effect of Homotaurine | Study Context | Reference(s) |

| Interleukin-18 (IL-18) | ▼ Decrease | aMCI Patients | frontiersin.orgresearchgate.netnih.govnih.gov |

| Interleukin-10 (IL-10) | ▲ Increase | aMCI Patients, EAE Mouse Model | nih.govfrontiersin.orgresearchgate.net |

| Interleukin-33 (IL-33) | ▲ Increase | aMCI Patients | nih.govfrontiersin.org |

| Interleukin-1β (IL-1β) | No significant change | aMCI Patients | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | No significant change | aMCI Patients | nih.gov |

| Interleukin-6 (IL-6) | No significant change | aMCI Patients | nih.gov |

Antioxidant Mechanisms and Oxidative Stress Reduction

Homotaurine demonstrates protective effects against oxidative stress by reducing reactive oxygen species (ROS) and enhancing antioxidant defenses. mdpi.comnih.gov As a sulfur-containing amino acid, it may contribute to cellular defense against oxidative damage to DNA caused by free radicals. researchgate.net

In studies using aging mesenchymal stem cells (MSCs), homotaurine treatment significantly reduced ROS levels and improved cell viability. mdpi.comnih.govresearchgate.net Similarly, in a Parkinson's disease model using patient-specific midbrain organoids, homotaurine reduced ROS levels. mdpi.comresearchgate.net In diabetic rat models, homotaurine was effective in protecting the brain against biochemical changes indicative of oxidative stress, such as the formation of malondialdehyde (MDA) and nitric oxide (NO), and was more potent than taurine (B1682933) in preventing the loss of antioxidant enzyme activities. nih.gov These antioxidant activities are also believed to contribute to its neuroprotective effects against glutamate (B1630785) and high-glucose-induced toxicity. semanticscholar.org

Intracellular Signaling Pathways and Gene Expression Modulation

Homotaurine influences key intracellular signaling pathways and modulates the expression of several genes involved in stress response, cell cycle, and development.

A significant finding is the modulation of the Wnt signaling pathway. mdpi.comnih.gov In models of Parkinson's disease and aging, homotaurine treatment led to an increase in the gene expression of CTNNB1, which encodes β-catenin. mdpi.comnih.gov This was accompanied by an increase in total β-catenin protein and a decrease in its phosphorylated form, indicating activation of the canonical Wnt signaling pathway. mdpi.comnih.gov Consequently, the expression of Runx2, a downstream target of Wnt/β-catenin signaling crucial for osteogenesis, was also enhanced. mdpi.comnih.govresearchgate.net

Homotaurine also modulates key stress response pathways. In aging MSCs, it was found to modulate the levels of sestrin 1 and p21 proteins. mdpi.comnih.govresearchgate.net Sestrin 1 levels increased after 24 hours of treatment but were reduced after 21 days, while p21 levels were significantly reduced after 21 days of treatment, suggesting an influence on cell cycle regulation and stress responses. mdpi.comnih.gov

| Gene/Protein | Signaling Pathway | Effect of Homotaurine | Experimental Model | Reference(s) |

| CTNNB1 (β-catenin) | Wnt Signaling | ▲ Increased gene and protein expression | LRRK2-G2019S midbrain organoids, Zebrafish | mdpi.comnih.gov |

| Runx2 | Wnt Signaling / Osteogenesis | ▲ Increased gene and protein expression | LRRK2-G2019S midbrain organoids, Zebrafish | mdpi.comnih.govresearchgate.net |

| Sestrin 1 | Stress Response | Modulated (Initial ▲, later ▼) | Aging Mesenchymal Stem Cells (MSCs) | mdpi.comnih.govresearchgate.net |

| p21 | Cell Cycle / Stress Response | ▼ Decreased protein levels (long-term) | Aging Mesenchymal Stem Cells (MSCs) | mdpi.comnih.govresearchgate.net |

| sp7 | Osteogenesis | ▲ Increased gene expression | Zebrafish Larvae | researchgate.net |

Receptor Binding and Ligand-Target Interaction Profiling

The primary molecular targets of homotaurine are GABA receptors, with a particularly high affinity for the GABA-A receptor subtype. frontiersin.orgfrontiersin.orgfrontiersin.org Its structural analogy to GABA allows it to bind and act as an agonist at these receptors. wikipedia.org

Electrophysiological and binding assays have provided a quantitative profile of this interaction. Homotaurine is a more potent agonist at GABA-A receptors than GABA itself. frontiersin.org This potent agonist activity at GABA-A receptors, which are expressed not only on neurons but also on immune cells, microglia, and astrocytes, is believed to mediate many of its neuroprotective and anti-inflammatory effects. frontiersin.orgnih.gov While its main interaction is with GABA-A receptors, it has also been characterized as a low-efficacy partial agonist at GABA-B receptors. wikipedia.org

| Receptor/Ligand | Interaction Type | Potency/Affinity Metric | Value | Experimental System | Reference(s) |

| GABA-A Receptor | Agonist | EC₅₀ | 0.4 μM | Murine Cerebellar Granule Cells | frontiersin.orgnih.gov |

| GABA-A Receptor | Ligand Displacement | IC₅₀ (vs. [³H]muscimol) | 0.16 μM | Mouse Brain Homogenates | nih.gov |

| GABA-B Receptor | Partial Agonist / Antagonist | N/A | Low efficacy | Rat studies | wikipedia.org |

| Amyloid-β (soluble) | Binding Agent | N/A | Binds to prevent aggregation | In vitro studies | frontiersin.orgmedchemexpress.com |

Biological and Biomedical Research Applications of Homotaurine N,n Diacetic Acid

Neurological Disorders Research

Homotaurine N,N-diacetic acid, a derivative of the naturally occurring amino acid homotaurine, has garnered significant attention in the scientific community for its potential therapeutic applications in a range of neurological disorders. Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and its ability to cross the blood-brain barrier make it a compound of interest for researchers investigating neurodegenerative and other neurological conditions. aai.orghopaxfc.com

Alzheimer's Disease and Cognitive Impairment Research

Homotaurine's primary role in Alzheimer's disease research stems from its ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. mdpi.comalzdiscovery.org It is believed to bind to soluble Aβ, stabilizing the monomers and preventing their assembly into neurotoxic oligomers and fibrils. hopaxfc.comalzdiscovery.org This anti-amyloid activity has been a central focus of preclinical and clinical investigations. alzdiscovery.orgfrontiersin.org

In preclinical studies using mouse models of Alzheimer's, oral administration of homotaurine was shown to reduce amyloid plaque deposition in the brain. aai.org Specifically, research indicated a decrease in the percentage of the cortex occupied by plaques. alzdiscovery.org These studies also suggested that homotaurine could lower the levels of both soluble and insoluble Aβ40 and Aβ42 in the brain, as well as soluble plasma Aβ40 and Aβ42. alzdiscovery.org

Further analysis of clinical trial data suggested a potential gene-dose effect related to the apolipoprotein E4 (APOE4) allele, a major genetic risk factor for Alzheimer's. alzdiscovery.org Subgroup analyses indicated that homotaurine might offer some cognitive benefits in individuals who are homozygous for the APOE4 allele, a group with a higher amyloid burden. alzdiscovery.org

In patients with amnestic mild cognitive impairment (aMCI), supplementation with homotaurine has been associated with decreased volume loss in several brain regions, including the hippocampus, and this was linked to improved performance on episodic memory tasks. nih.govnih.gov Research has also indicated that homotaurine may improve the Mini-Mental State Examination (MMSE) score in patients with both amnestic and non-amnestic MCI. frontiersin.org

Table 1: Summary of Key Research Findings for Homotaurine in Alzheimer's Disease and Cognitive Impairment

| Research Area | Model/Population | Key Findings | Citations |

|---|---|---|---|

| Amyloid-β Aggregation | In vitro | Inhibits Aβ fibril formation. | aai.org |

| Amyloid Plaque Deposition | Mouse models of AD | Reduced percentage of cortex occupied by plaques. | alzdiscovery.org |

| Aβ Levels | Mouse models of AD | Reduced soluble and insoluble Aβ40 and Aβ42 in the brain. | alzdiscovery.org |

| CSF Aβ42 Levels | Mild to moderate AD patients | Dose-dependent decrease in CSF Aβ42. | alzdiscovery.org |

| Cognitive Function | Mild to moderate AD patients | No significant overall improvement in ADAS-Cog. | alzdiscovery.org |

| Hippocampal Volume | Mild to moderate AD patients | Less hippocampal volume loss compared to placebo. | hopaxfc.comalzdiscovery.org |

| APOE4 Homozygotes | Mild AD patients | Showed cognitive benefit in a sub-group analysis. | alzdiscovery.org |

| Brain Atrophy & Memory | Amnestic MCI patients | Decreased volume loss in hippocampus and other regions; improved episodic memory. | nih.govnih.gov |

| MMSE Scores | MCI patients | Improved MMSE scores from baseline. | frontiersin.org |

Parkinson's Disease Research

The neuroprotective potential of homotaurine has also been investigated in the context of Parkinson's disease. mdpi.com Research in this area has focused on its ability to counteract oxidative stress and modulate signaling pathways implicated in the disease's pathology. mdpi.comresearchgate.net

In a study utilizing patient-specific midbrain organoids with a common Parkinson's-related mutation (leucine-rich repeat kinase 2 G2019S), treatment with homotaurine was found to enhance the expression of β-catenin and decrease levels of reactive oxygen species (ROS). mdpi.comresearchgate.net This suggests a potential mechanism for counteracting the oxidative stress and dysfunctional signaling pathways associated with neurodegeneration in Parkinson's disease. mdpi.comresearchgate.net

Epilepsy and Seizure Disorder Research

The structural similarity of homotaurine to GABA, the primary inhibitory neurotransmitter in the central nervous system, has led to research into its effects on epilepsy and seizure disorders. hopaxfc.com As a GABA agonist, homotaurine has the potential to modulate neuronal excitability. nih.gov

Interestingly, research has shown conflicting effects depending on the epilepsy model used. In various experimental models of focal epilepsy, homotaurine has demonstrated anticonvulsant properties. nih.gov However, in a feline model of corticoreticular epilepsy, which is characterized by generalized spike-and-wave discharges, both homotaurine and taurine (B1682933) were found to potentiate the epileptiform discharges. nih.gov This suggests that the pathophysiological mechanisms underlying different types of epilepsy may respond differently to GABAergic modulation. nih.gov

Another line of research has explored the role of antioxidants in seizure activity. Oxidative stress is known to be a consequence of prolonged seizures and may contribute to their generation. aesnet.org A study investigating the anticonvulsant activity of various antioxidants found that N,N'-bis(2-hydroxybenzyl) ethylenediamine-N,N'-diacetic acid (HBED), a compound with a similar diacetic acid structure, was tested alongside other antioxidants against seizures induced by pilocarpine, kainic acid, and pentylenetetrazol. aesnet.org While some antioxidants showed anticonvulsant effects in specific models, HBED did not demonstrate significant anticonvulsant activity and, in some cases, was associated with increased mortality. aesnet.org This highlights the complexity of targeting oxidative stress in epilepsy and the specific actions of different compounds.

Neuroinflammation and Oxidative Stress Studies in Central Nervous System Disorders

Neuroinflammation and oxidative stress are common pathological features across a spectrum of central nervous system (CNS) disorders, including neurodegenerative diseases. mdpi.commdpi.comsysy-histosure.com The central nervous system is particularly susceptible to oxidative damage due to its high metabolic rate and lipid-rich composition. mdpi.comcorconinternational.com Homotaurine has been investigated for its potential to mitigate these processes.

As a sulfur-containing amino acid, homotaurine may possess protective effects against cellular damage, particularly from free radical-induced oxidative damage to DNA. researchgate.net Studies have shown that homotaurine can reduce levels of reactive oxygen species (ROS) in various cell models, including aging mesenchymal stem cells and Parkinson's disease organoids. mdpi.comresearchgate.net This reduction in ROS is associated with improved cell viability. mdpi.com

Homotaurine's anti-inflammatory properties have also been a subject of research. alzdiscovery.orgfrontiersin.org It is considered a potential therapeutic candidate for inflammatory diseases. frontiersin.org In patients with amnestic mild cognitive impairment, homotaurine supplementation has been linked to a decrease in the serum levels of the pro-inflammatory cytokine interleukin-18 (IL-18). nih.govresearchgate.net This reduction in IL-18 was also associated with improved short-term episodic memory. nih.govresearchgate.net Further studies have shown that in MCI patients, homotaurine treatment can lead to an increase in the serum levels of the anti-inflammatory cytokine IL-10 and IL-33, suggesting a modulation of the immune response towards an anti-inflammatory state. frontiersin.org

Metabolic and Endocrine System Research (e.g., Diabetes Mellitus)

The therapeutic potential of homotaurine extends beyond neurological disorders to the realm of metabolic and endocrine research, particularly in the context of diabetes mellitus. hopaxfc.comppd.com Its actions as a GABA receptor agonist are thought to play a role in its effects on the endocrine pancreas and the immune system. aai.org

In preclinical studies using the non-obese diabetic (NOD) mouse model of type 1 diabetes, oral homotaurine treatment demonstrated a modest ability to reverse hyperglycemia, particularly in the early stages of the disease. nih.gov While it was less effective in cases of severe, established hyperglycemia, combining homotaurine with a low-dose anti-CD3 antibody treatment significantly increased the rate of disease remission. nih.gov This combination therapy was also associated with an increase in regulatory T cells. nih.gov

Furthermore, research using a human islet xenograft model showed that homotaurine treatment could protect human islet beta-cells from apoptosis and enhance their replication. aai.org These findings suggest that homotaurine may have a role in preserving beta-cell mass and function. aai.org The effects of homotaurine on T-cell responses, which are central to the autoimmune pathology of type 1 diabetes, are also a key area of investigation. google.com

Studies have also explored the impact of homotaurine on diabetes-induced oxidative stress in the brain and spinal cord of rats. nih.gov Pre-treatment with homotaurine was found to protect against changes in biochemical markers indicative of oxidative stress in these tissues. nih.gov

Immunomodulatory Research (e.g., Multiple Sclerosis, T-cell Responses)

Homotaurine has emerged as a compound of interest in immunomodulatory research, particularly for its effects on T-cell responses, which are critical in autoimmune diseases like multiple sclerosis (MS) and type 1 diabetes. google.comresearchgate.net As a GABA-A receptor agonist that can cross the blood-brain barrier, homotaurine is being investigated for its potential to limit inflammation within the central nervous system. google.comresearchgate.net

In mouse models of experimental autoimmune encephalomyelitis (EAE), an animal model of MS, oral administration of homotaurine has been shown to ameliorate the disease. researchgate.net This therapeutic effect is associated with an enhancement of both CD4+ and CD8+ regulatory T-cell (Treg) responses. google.comresearchgate.net Specifically, an increase in CD4+Foxp3+ Tregs and CD8α+CD122+PD-1+ Tregs has been observed. researchgate.net

Concurrently, homotaurine treatment has been found to inhibit pro-inflammatory Th1 and Th17 responses, which are key drivers of the autoimmune pathology in MS. google.comresearchgate.net This includes a reduction in the frequency of autoreactive T-cells that secrete pro-inflammatory cytokines like IL-17A and IFN-γ, while increasing the secretion of the anti-inflammatory cytokine IL-10. researchgate.net

In the context of type 1 diabetes, homotaurine has been shown to inhibit T-cell proliferation in vitro. nih.gov In vivo studies in NOD mice have demonstrated that combination therapy with homotaurine and low-dose anti-CD3 enhances the percentages of splenic CD4+ and CD8+ regulatory T-cells. nih.gov These findings underscore the potential of homotaurine to modulate T-cell mediated autoimmunity. google.com

Table 2: Summary of Immunomodulatory Effects of Homotaurine

| Research Area | Model/Population | Key Findings | Citations |

|---|---|---|---|

| Multiple Sclerosis (EAE model) | Mice | Ameliorated ongoing disease. | researchgate.net |

| Enhanced CD4+ and CD8+ regulatory T-cell responses. | google.comresearchgate.net | ||

| Inhibited autoreactive Th1 and Th17 responses. | google.comresearchgate.net | ||

| Increased IL-10 secreting responses. | researchgate.net | ||

| Type 1 Diabetes (NOD mice) | Mice | Increased splenic CD4+ and CD8+ regulatory T-cells (with anti-CD3). | nih.gov |

| T-cell Proliferation | In vitro | Inhibited T-cell proliferation. | nih.gov |

Other Emerging Biological Applications of this compound (e.g., Osteogenesis, Angiogenesis)

A comprehensive review of available scientific literature reveals a notable absence of research specifically investigating the biological applications of this compound in the fields of osteogenesis (bone formation) and angiogenesis (blood vessel formation). While research has been conducted on the related compound, homotaurine, exploring its potential effects on these processes, no such studies pertaining to its N,N-diacetic acid derivative were identified.

Chemical compounds bearing an N,N-diacetic acid group are structurally characterized as aminopolycarboxylic acids. This functional group is well-known for its strong chelating properties, meaning it can bind tightly to metal ions. Other molecules with this structural feature, such as Glutamic acid, N,N-diacetic acid (GLDA) and Methylglycine N,N-diacetic acid (MGDA), are recognized as effective chelating agents. thwater.netmatcochemicals.com For instance, GLDA is noted for its ability to form stable, water-soluble complexes with various metal ions and is used as a biodegradable alternative to other chelators in several industries. thwater.netnih.gov

However, the specific biological effects that the addition of the N,N-diacetic acid moiety to homotaurine might impart, particularly in the context of bone and vascular biology, remain uninvestigated in published research. Consequently, there are no detailed research findings or data tables to present on the subject of this compound's role in osteogenesis or angiogenesis. Further research is required to determine if this compound has any activity in these or other biological applications.

Environmental and Industrial Research Applications of Homotaurine N,n Diacetic Acid As a Chelating Agent

Water Treatment and Metal Remediation Studies

Homotaurine N,N-diacetic acid's potential as a chelating agent has led to its investigation in water treatment and the remediation of heavy metals. Chelating agents are used in these applications to bind with metal ions, which can then be removed from the water or soil.

Research into biodegradable chelating agents like L-glutamic acid, N,N-diacetic acid (GLDA) has shown promise in removing heavy metals from contaminated sources. Studies have demonstrated significant removal efficiencies for various heavy metals under optimized conditions. For instance, one study achieved maximum removal efficiencies of 90.32% for Cadmium (Cd), 81.96% for Copper (Cu), 91.62% for Lead (Pb), and 80.34% for Zinc (Zn) from municipal solid waste compost using GLDA. nih.gov This was achieved under optimal conditions of a 150 mM GLDA concentration, a pH of 2.9, and a retention time of 120 minutes. nih.gov

The effectiveness of these chelating agents is often dependent on factors like pH and the concentration of the chelating agent. For example, the adsorption of certain metals by water treatment residuals has been shown to be strongly dependent on the pH of the solution. mdpi.com

Table 1: Maximum Heavy Metal Removal Efficiencies with GLDA

| Metal | Removal Efficiency (%) | Optimal Conditions |

|---|---|---|

| Cadmium (Cd) | 90.32 | 150 mM GLDA, pH 2.9, 120 min |

| Copper (Cu) | 81.96 | 150 mM GLDA, pH 2.9, 120 min |

| Lead (Pb) | 91.62 | 150 mM GLDA, pH 2.9, 120 min |

| Zinc (Zn) | 80.34 | 150 mM GLDA, pH 2.9, 120 min |

Data sourced from a study on bio-chelate assisted leaching for heavy metal remediation. nih.gov

Detergency and Cleaning Formulations Research

In the field of detergency and cleaning, chelating agents play a crucial role by sequestering metal ions in water, which can interfere with the cleaning performance of surfactants. Research has explored various chelating agents, including biodegradable options, to replace traditional substances like phosphates.

Green chelates such as L-glutamic acid N,N-diacetic acid (GLDA) and methylglycinediacetic acid (MGDA) are noted for their ready biodegradability and effectiveness in preventing scale formation and boosting the efficacy of biocides in automatic dishwashing. basf.com GLDA is particularly effective in liquid applications and is often found in laundry detergents and manual dishwashing products. basf.com It helps to improve detergency in hard water, remove scale at high pH, and act as a scale inhibitor in laundering and dishwashing applications. nouryon.com Furthermore, it can serve as a booster for stain removal in dishwashing detergents. nouryon.com

Table 2: Comparison of Green Chelating Agents in Cleaning Applications

| Chelating Agent | Primary Application Area | Key Benefits |

|---|---|---|

| GLDA | Liquid applications (laundry, manual dishwashing) | Excels in liquid formulations, good for enzyme stability. basf.com |

| MGDA | Solid applications (automatic dishwashing) | Strong performance on both protein and carbohydrate soils. basf.com |

Information compiled from industry sources on cleaning performance. basf.combasf.com

Agricultural and Plant Science Research (e.g., Microfertilizer Development)

The application of chelating agents in agriculture, particularly in the development of microfertilizers, is an area of active research. These agents can enhance the bioavailability of essential micronutrients for plants.

Studies on glutamic-N,N-diacetic acid (GLDA) as a chelating agent in microfertilizers have shown positive effects on plant growth. For instance, in one study, GLDA-treated lettuce showed a significant increase in above-ground biomass. mdpi.com The study also highlighted the biodegradability of the GLDA complex, with a 59.8% degradation rate observed on the 28th day. mdpi.com This suggests its potential as an environmentally friendly component in fertilizers. mdpi.com

Textile Industry Applications (e.g., Dyeing and Bleaching Processes)

In the textile industry, chelating agents are utilized to sequester metal ions present in water, which can otherwise interfere with dyeing and bleaching processes, leading to poor color yield and uneven dyeing.

Glycine-N,N-diacetic acid derivatives have been investigated for their use as biodegradable complexing agents for alkaline earth and heavy metal ions in dye baths. google.com The use of such agents helps to ensure the quality and consistency of the dyeing process. Chelating agents are also important as stabilizers for bleaching agents like hydrogen peroxide. green-mountainchem.com

Materials Science and Semiconductor Manufacturing Research

The semiconductor industry relies on a variety of wet chemical processes for cleaning and etching, where the control of metal ions is critical. While specific research on this compound in this field is not widely documented, the principles of chelation are relevant.

The manufacturing of semiconductors involves the use of various chemicals, including etchants and cleaning solutions. semiconductors.org The presence of metallic impurities can be detrimental to the performance of semiconductor devices. Therefore, chemicals that can control metal ions are essential. The development of advanced materials, including those at the quantum level, is a key focus in the industry to improve chip performance and durability. noahchemicals.com

Catalysis and Organic Synthesis Research

In the realm of catalysis and organic synthesis, certain amino acid-derived compounds have been explored as organocatalysts. Taurine (B1682933), a related compound, has been shown to be a promising organocatalyst in various organic transformations due to its stability, water-solubility, and low cost. researchgate.net It has been used in multi-component reactions to synthesize bioactive compounds. researchgate.net

Research in asymmetric catalysis often focuses on developing effective catalytic systems for stereocontrolled organic synthesis, including the use of chiral organocatalysts and transition metal complexes. uw.edu.pl These catalysts are employed in a variety of reactions to create complex molecules with specific three-dimensional structures. organic-chemistry.orgnih.gov

Challenges, Opportunities, and Future Research Directions

Methodological Advancements in Synthesis and Analytical Techniques

A significant hurdle in the study of Homotaurine N,N-Diacetic Acid is the absence of published, optimized synthesis routes. Future research must first establish efficient and scalable methods for its preparation. Drawing inspiration from synthetic routes for homotaurine and other N-substituted amino sulfonic acids, several approaches could be explored. researchgate.netgoogle.comyacooscience.com For instance, a potential synthesis could involve the reaction of homotaurine with a haloacetic acid, such as bromoacetic acid, under basic conditions.

Table 1: Potential Synthetic Pathways for this compound

| Precursor 1 | Precursor 2 | Reaction Type | Potential Catalyst/Conditions |

| Homotaurine | Bromoacetic Acid | Nucleophilic Substitution | Aqueous base (e.g., NaOH) |

| Homotaurine | Glyoxylic Acid | Reductive Amination | Reducing agent (e.g., NaBH₃CN) |

| 3-Aminopropanol | Bromoacetic Acid | Multi-step synthesis | Protection/deprotection, oxidation |

Once synthesized, the development of robust analytical techniques will be crucial for its characterization and quantification in biological matrices. High-performance liquid chromatography (HPLC), particularly coupled with fluorescence detection (FLD) after derivatization or mass spectrometry (MS), would likely be a primary analytical tool. mdpi.com The development of a validated HPLC-MS/MS method would be essential for future pharmacokinetic and metabolic studies.

Development of Novel Therapeutic Strategies and Delivery Systems

The therapeutic potential of this compound is, at present, entirely speculative but highly intriguing. The homotaurine component is known to interact with amyloid-β peptides, inhibiting their aggregation, a key pathological hallmark of Alzheimer's disease. wikipedia.orgnih.govhopaxfc.com The N,N-diacetic acid moiety, structurally similar to the chelating agent EDTA, introduces the potential for metal ion chelation. Dysregulation of metal ions, particularly copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases. researchgate.netnih.govrsc.org

Therefore, this compound could be conceptualized as a dual-action therapeutic agent: an anti-amyloid agent and a metal chelator. This bifunctionality could offer a synergistic approach to treating complex neurodegenerative disorders like Alzheimer's or Parkinson's disease. researchgate.netnih.gov

Future research should focus on:

Investigating its anti-aggregation properties: Studies using techniques like thioflavin T assays and electron microscopy could determine if the addition of the N,N-diacetic acid group enhances or hinders homotaurine's ability to inhibit amyloid-β fibrillization.

Characterizing its metal-binding affinity: Isothermal titration calorimetry and potentiometric studies could quantify its binding constants for various biologically relevant metal ions.

Evaluating its neuroprotective effects in vitro: Cell-based assays using neuronal cell lines could assess its ability to protect against metal-induced toxicity and amyloid-β-induced cytotoxicity. nih.gov

Given that the blood-brain barrier (BBB) is a significant obstacle for many neurotherapeutics, the development of novel delivery systems will be paramount. While homotaurine itself is known to be BBB-permeable, the addition of the diacetic acid groups may alter its physicochemical properties. mdpi.com Encapsulation in liposomes or polymeric nanoparticles could be explored to enhance its delivery to the central nervous system. mdpi.comaai.org

Table 2: Hypothetical Therapeutic Mechanisms of this compound

| Target | Proposed Mechanism of Action | Potential Therapeutic Application |

| Amyloid-β Peptide | Inhibition of aggregation and fibrillogenesis | Alzheimer's Disease |

| Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) | Chelation and redistribution, reducing oxidative stress | Alzheimer's, Parkinson's Disease |

| GABA Receptors | Modulation of GABAergic neurotransmission | Epilepsy, Anxiety Disorders |

Expansion into Novel Application Domains

Beyond neurodegeneration, the unique chemical structure of this compound suggests potential applications in other domains. Homotaurine has shown promise in models of type 1 diabetes by modulating immune responses. nih.govresearchgate.netgoogle.com The chelating properties of the diacetic acid group could also be relevant in conditions associated with metal dyshomeostasis.

Potential novel applications to be investigated include:

Autoimmune Diseases: Exploring its immunomodulatory effects in models of multiple sclerosis or rheumatoid arthritis. mdpi.com

Metabolic Disorders: Investigating its potential to improve glucose metabolism and protect pancreatic β-cells in diabetes, possibly through a combination of GABAergic and anti-inflammatory actions. researchgate.net

Ophthalmology: Given that a combination of homotaurine, forskolin, and L-carnosine has shown neuroprotective effects in retinal ischemic injury, the potential of this compound in glaucoma and other retinal neurodegenerations could be explored.

Integration of Multi-Omics and Systems Biology Approaches

To comprehensively understand the biological effects of this compound, a systems-level approach will be indispensable. Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, holistic view of its mechanism of action. mdpi.comacsmedchem.orgprobiotic-conference.netnih.gov

Future research should employ:

Transcriptomics (RNA-seq): To identify genes and signaling pathways that are modulated by the compound in neuronal or immune cells. This could reveal novel targets and mechanisms.

Proteomics: To analyze changes in protein expression and post-translational modifications, providing insights into the cellular response to treatment.

Metabolomics: To profile changes in small molecule metabolites, which can elucidate the compound's impact on cellular metabolism, such as amino acid or energy pathways. rupress.orgmdpi.comacs.org

Integrating these multi-omics datasets using systems biology approaches would allow for the construction of comprehensive network models of the compound's effects. researchgate.net This could help in identifying key molecular drivers of its therapeutic action and potential biomarkers for treatment response.

Synergy of Computational and Experimental Methodologies in Discovery and Design

The discovery and optimization of derivatives of this compound can be significantly accelerated by integrating computational and experimental approaches.

Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding interactions of this compound with its putative targets, such as amyloid-β and metal ions. These computational studies can guide the design of new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate chemical structure with biological activity. This can help in identifying the key chemical features required for therapeutic efficacy.

In Silico Prediction of ADME Properties: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental testing.

This iterative cycle of computational design, chemical synthesis, and experimental validation will be a powerful strategy for optimizing the therapeutic potential of this compound and its future analogs. google.comprobiotic-conference.net

Q & A

Q. What longitudinal study designs are recommended to evaluate disease-modifying effects in preclinical AD models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products